(+)-delta-Cadinene

Insecticide Discovery Vector Control Essential Oil Bioactivity

(+)-delta-Cadinene (CAS 483-76-1) is a bicyclic sesquiterpene belonging to the cadinane family. It is a naturally occurring compound found in essential oils of diverse plant species, including Gossypium hirsutum (upland cotton), where it serves as a critical biosynthetic intermediate in the phytoalexin pathway leading to gossypol.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 483-76-1
Cat. No. B037375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-delta-Cadinene
CAS483-76-1
Synonyms(+)-delta-Cadinene; (1S-cis)-4,7-dimethyl-1,2,3,5,6,8a-hexa-hydro-1-(1-methylethyl)-naphthalene; (1S-cis)-4,7-dimethyl-1,2,3,5,6,8-hexahydro-1-(1-methylethyl)naphthalene; 1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene; Cadina-1(10),4-diene; de
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(=C2CC1)C)C(C)C
InChIInChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1
InChIKeyFUCYIEXQVQJBKY-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (+)-delta-Cadinene (CAS 483-76-1) as a Sesquiterpene Intermediate and Bioactive Standard


(+)-delta-Cadinene (CAS 483-76-1) is a bicyclic sesquiterpene belonging to the cadinane family . It is a naturally occurring compound found in essential oils of diverse plant species, including Gossypium hirsutum (upland cotton), where it serves as a critical biosynthetic intermediate in the phytoalexin pathway leading to gossypol [1]. The compound is recognized for its antibacterial, insecticidal, and anticancer activities, and is primarily procured as a high-purity analytical standard or a research-grade biochemical for bioactivity studies and enzymatic assays .

Why ( + )-delta-Cadinene Cannot Be Interchanged with Cadinene Isomers or Common Sesquiterpenes


Generic substitution of (+)-delta-Cadinene with other cadinene isomers (e.g., alpha-, beta-, gamma-cadinene) or more abundant sesquiterpenes like beta-caryophyllene is scientifically invalid. The compound exhibits stereospecific and isomer-dependent bioactivity profiles [1]. For instance, its unique role as the exclusive product of the high-fidelity (+)-delta-cadinene synthase in cotton underpins its specific function in the gossypol biosynthetic pathway, a property not shared by other cadinene isomers [2]. Furthermore, direct comparative bioassays demonstrate that its larvicidal potency against key mosquito vectors is not equivalent to that of co-occurring sesquiterpenes, as evidenced by distinct LC50 values for delta-cadinene, calarene, and delta-4-carene [3].

Quantitative Evidence for ( + )-delta-Cadinene Differentiation in Procurement Decisions


Differential Larvicidal Potency Against Anopheles stephensi: delta-Cadinene vs. Calarene and delta-4-Carene

In a direct comparison of isolated sesquiterpenes from Kadsura heteroclita essential oil, (+)-delta-cadinene demonstrated superior larvicidal activity against the malaria vector Anopheles stephensi. Its potency was significantly higher than that of two other major constituents, calarene and delta-4-carene, as determined by LC50 values [1].

Insecticide Discovery Vector Control Essential Oil Bioactivity

Antibacterial Activity Against Streptococcus pneumoniae: MIC Value Differentiation from Essential Oil Matrix

Bioassay-guided fractionation of Schinus molle fruit essential oil identified (+)-delta-cadinene as the principal active constituent responsible for activity against Streptococcus pneumoniae. The isolated compound exhibited a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL [1], providing a quantifiable benchmark for its antibacterial efficacy.

Antimicrobial Resistance Natural Product Chemistry Bioassay-Guided Fractionation

Induction of Apoptosis in Human Ovarian Cancer Cells: Dose-Dependent Cytotoxicity Profile

(+)-delta-Cadinene induces apoptosis and inhibits proliferation in OVCAR-3 human ovarian cancer cells in a concentration-dependent manner. Flow cytometry analysis demonstrated a clear increase in apoptotic cell populations following 48-hour exposure to the compound at 10, 50, and 100 µM [1].

Cancer Pharmacology Apoptosis Assays Natural Product Leads

Procurement-Driven Application Scenarios for (+)-delta-Cadinene


Lead Discovery and Development of Novel Mosquito Larvicides

Based on its demonstrated and quantifiably superior larvicidal potency against Anopheles stephensi (LC50 = 8.23 µg/mL) relative to structurally related sesquiterpenes like calarene [1], (+)-delta-cadinene is a compelling starting point for structure-activity relationship (SAR) studies. Procurement of the pure compound is essential for validating its efficacy, elucidating its mode of action, and guiding the synthesis of more potent derivatives aimed at vector control programs.

Standardization of Bioassays for Antimicrobial Research on Streptococcus pneumoniae

The identification of (+)-delta-cadinene as the primary anti-pneumococcal agent in Schinus molle oil with a defined MIC of 31.25 µg/mL [2] makes it a critical reference material. Researchers should procure it to use as a positive control and analytical standard when investigating the antibacterial properties of essential oils or novel sesquiterpenes against S. pneumoniae.

Investigating Plant Defense Mechanisms and Phytoalexin Biosynthesis

(+)-delta-Cadinene is the high-fidelity product of the enzyme (+)-delta-cadinene synthase and the first committed intermediate in the biosynthesis of the cotton phytoalexin gossypol [3]. Its procurement is fundamental for enzymology studies, metabolic engineering projects, and the development of analytical methods (e.g., GC-MS) to quantify defense-related sesquiterpene production in Gossypium species and other plants.

Mechanistic Studies in Ovarian Cancer Pharmacology

The reproducible, dose-dependent induction of apoptosis in OVCAR-3 ovarian cancer cells by (+)-delta-cadinene [4] provides a defined pharmacological model. The compound should be procured as a validated chemical probe for use in cellular assays designed to dissect the signaling pathways (e.g., caspase activation, PARP cleavage) involved in its anti-proliferative effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-delta-Cadinene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.